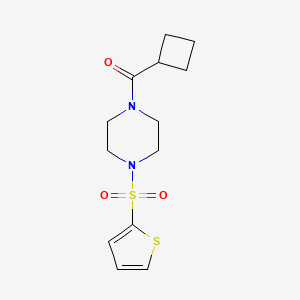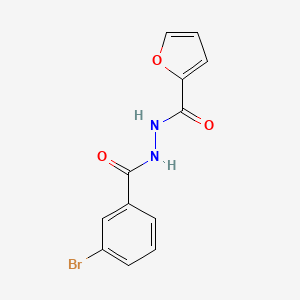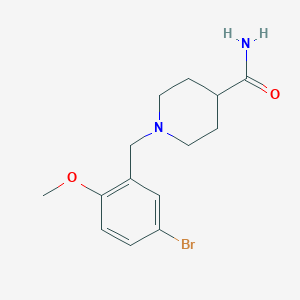![molecular formula C18H12ClN3OS B5736271 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide, also known as CPTH6, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. CPTH6 has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for drug development.
Mécanisme D'action
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide exerts its inhibitory effects on enzymes and proteins through various mechanisms. For example, it inhibits PARP-1 by binding to its catalytic domain and preventing its activity. It inhibits HDAC6 by binding to its deacetylase domain and blocking its function. It inhibits COX-2 by binding to its active site and preventing the formation of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the enzyme or protein it targets. For example, inhibition of PARP-1 leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Inhibition of HDAC6 leads to neuroprotective effects by preventing the degradation of misfolded proteins. Inhibition of COX-2 leads to decreased production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. Another advantage is its relatively small size, which allows for easy delivery and penetration into cells. However, one limitation is its potential toxicity, as it may also inhibit other enzymes and proteins that are important for normal cellular function. Additionally, its effects may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are several potential future directions for 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide research. One area of interest is its potential use in combination therapy with other drugs or treatments, such as chemotherapy or radiation therapy. Another area of interest is its potential use in the treatment of other diseases or conditions, such as autoimmune disorders or infectious diseases. Further research is also needed to fully understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 6-phenylimidazo[2,1-b][1,3]thiazole-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Applications De Recherche Scientifique
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide has been widely studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and is overexpressed in many cancers. This inhibition leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting the activity of the enzyme HDAC6, which is involved in the degradation of misfolded proteins. Inflammation is also an area of interest for this compound research, as it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Propriétés
IUPAC Name |
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-8-6-13(7-9-14)17(23)21-16-15(12-4-2-1-3-5-12)20-18-22(16)10-11-24-18/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPSPOVMBILJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5736194.png)


![4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)
![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)
